5-methyl-1H-indazole-7-carboxylic acid
Overview
Description
5-methyl-1H-indazole-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a derivative of indazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a topic of interest in recent years . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a fused benzene and pyrazole ring, with a methyl group attached to the 5th carbon and a carboxylic acid group attached to the 7th carbon of the indazole ring .Chemical Reactions Analysis
Indazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Derivatives : Research has demonstrated the synthesis of various derivatives of 1H-indazole carboxylates, including those with substitutions at the 5 position. These derivatives show potential in pharmacology and chemistry due to their diverse functional applications (Bistocchi et al., 1981).
Synthetic Cannabinoid Metabolism : 5-Methyl-1H-indazole-7-carboxylic acid derivatives have been studied in the context of synthetic cannabinoids. These studies focus on understanding the metabolism of these compounds, which is crucial for drug development and toxicology (Wohlfarth et al., 2015).
Anti-Inflammatory and Antiproliferative Properties
Anti-Inflammatory Activity : Certain derivatives of this compound exhibit significant anti-inflammatory properties. These findings are important for the development of new anti-inflammatory medications (Nagakura et al., 1979).
Anticancer Research : Some studies have explored the antiproliferative effects of 1H-indazole derivatives on cancer cell lines. This research contributes to the ongoing search for effective cancer therapies (Molinari et al., 2015).
Environmental and Material Science Applications
Carbon Dioxide Sorption : The use of 1H-indazole-5-carboxylic acid in the synthesis of porous coordination polymers demonstrates potential applications in gas sorption, particularly for carbon dioxide. This research is relevant to environmental science and material engineering (Hawes et al., 2012).
Photochemistry Studies : The photochemical properties of indazoles, including 1H-indazoles, have been studied in acidic solutions. These findings are significant for understanding the chemical behavior of these compounds under various conditions (Georgarakis et al., 1979).
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-methyl-1H-indazole-7-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity . Additionally, the compound may also interact with CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
This compound interacts with its targets to bring about significant changes. For instance, activation of S1P1 helps maintain endothelial barrier integrity, while its desensitization can induce peripheral blood lymphopenia . The compound’s interaction with CHK1, CHK2, and h-sgk kinases can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can also influence liver metabolism and the immune response .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to show inhibitory effects against certain cell lines . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances in the environment
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis . In particular, this compound has shown potential in inhibiting the proliferation of colon and melanoma cell lines, highlighting its therapeutic potential in oncology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes are essential for regulating the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of this compound within subcellular structures is critical for its function and therapeutic potential.
Properties
IUPAC Name |
5-methyl-1H-indazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNGCCXNDWWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-19-8 | |
Record name | 5-methyl-1H-indazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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